The Discovery and Application of Dimethylglyoxime as a Reagent for Nickel: A Technical Guide
The Discovery and Application of Dimethylglyoxime as a Reagent for Nickel: A Technical Guide
Introduction
The discovery of dimethylglyoxime (B607122) (dmgH₂) as a highly selective and sensitive reagent for nickel marked a significant advancement in analytical chemistry. In 1905, the Russian chemist Lev Aleksandrovich Chugaev first reported that this organic compound forms a vibrant, insoluble red precipitate with nickel(II) ions.[1][2] This finding introduced one of the first organic spot test reagents for the detection of a metal ion and established dimethylglyoxime, also known as Chugaev's reagent, as a cornerstone in both qualitative and quantitative analysis of nickel that remains relevant to this day.[1][3] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with the use of nickel dimethylglyoxime.
Core Principles of the Nickel-Dimethylglyoxime Reaction
The reaction between nickel(II) ions and dimethylglyoxime is a chelation process that results in the formation of a stable, bright red coordination complex, nickel bis(dimethylglyoximate), Ni(dmgH)₂.[2][3] This reaction is highly specific to nickel in a neutral to slightly alkaline or ammoniacal solution.[4]
The overall balanced ionic equation for this precipitation reaction is:
Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → Ni(C₄H₇N₂O₂)₂(s) + 2H⁺(aq)[3]
In this reaction, two molecules of dimethylglyoxime, a bidentate ligand, coordinate with a single nickel(II) ion. Each dimethylglyoxime molecule loses a proton from one of its oxime groups, and the nickel ion forms bonds with the four nitrogen atoms of the two dimethylglyoxime molecules.[5][6] The resulting complex has a square planar geometry and is rendered insoluble in water due to strong intramolecular hydrogen bonds that prevent hydration.[2]
Quantitative Data
The successful application of dimethylglyoxime in nickel analysis relies on a clear understanding of the quantitative parameters that govern the reaction and the properties of the resulting complex.
| Parameter | Value | Conditions/Notes |
| Optimal pH for Precipitation | 5 - 9 | Quantitative precipitation occurs within this range. Below pH 5, the complex is soluble.[3][5] |
| Molar Mass of Dimethylglyoxime (C₄H₈N₂O₂) | 116.12 g/mol | [7] |
| Molar Mass of Nickel bis(dimethylglyoximate) (Ni(C₈H₁₄N₄O₄)) | 288.91 g/mol | [3] |
| Gravimetric Factor (Ni / Ni(C₈H₁₄N₄O₄)) | 0.2032 | Used for calculating the mass of nickel from the mass of the precipitate. |
| Solubility of Dimethylglyoxime in Water | 0.063 g in 100 mL at 25°C | An alcoholic solution is typically used for analysis due to its low water solubility.[5] |
| Solubility of Nickel bis(dimethylglyoximate) | Insoluble in water and dilute acetic acid. | Soluble in mineral acids and chloroform.[3][8] |
| Drying Temperature for Gravimetric Analysis | 110 - 150 °C | The precipitate is stable at these temperatures.[9][10] |
| Thermal Decomposition of Nickel bis(dimethylglyoximate) | Begins to decompose at approximately 280 °C. | A sharp exothermic peak is observed around 308.2 °C.[11] |
| Wavelength of Maximum Absorbance (λmax) for Spectrophotometry | ~445 nm | For the oxidized nickel-dimethylglyoxime complex in solution.[1] |
Experimental Protocols
Detailed methodologies for the gravimetric and spectrophotometric determination of nickel using dimethylglyoxime are provided below.
Gravimetric Determination of Nickel
This protocol details the precipitation, isolation, and weighing of the nickel dimethylglyoxime complex.
1. Sample Preparation:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., hydrochloric acid).
-
Dilute the solution with distilled water to approximately 150-200 mL.
2. pH Adjustment and Interference Removal:
-
If interfering ions such as iron(III), chromium(III), or cobalt(II) are present, add a masking agent like tartaric acid or citric acid.[5][12] This forms soluble complexes with the interfering ions, preventing their precipitation.
-
Heat the solution to about 60-80°C.
-
Slowly add dilute ammonium (B1175870) hydroxide (B78521) solution with constant stirring until the solution is slightly alkaline (a faint smell of ammonia (B1221849) should be present). This will bring the pH into the optimal range of 5-9 for precipitation.[3][5]
3. Precipitation:
-
To the warm, alkaline solution, add a 1% alcoholic solution of dimethylglyoxime dropwise and with continuous stirring. A bright red precipitate of nickel dimethylglyoxime will form.[13]
-
Add a slight excess of the dimethylglyoxime solution to ensure complete precipitation. Avoid a large excess, as it may crystallize out upon cooling.[3]
4. Digestion and Filtration:
-
Digest the precipitate by keeping the solution warm (e.g., on a water bath) for about 30-60 minutes. This process encourages the formation of larger, more easily filterable particles.[14]
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible (G3 or G4 porosity).
-
Wash the precipitate with cold distilled water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).[5]
5. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-150°C to a constant weight.[9][10]
-
Cool the crucible in a desiccator before each weighing.
-
Calculate the mass of the nickel dimethylglyoxime precipitate.
6. Calculation:
-
Mass of Nickel = Mass of Precipitate × 0.2032
Spectrophotometric Determination of Nickel
This method is suitable for determining low concentrations of nickel and involves the formation of a colored nickel-dimethylglyoxime complex in solution.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of a known nickel concentration by dissolving a precise mass of a primary standard nickel salt (e.g., ammonium nickel sulfate) in distilled water.
-
From the stock solution, prepare a series of standard solutions with decreasing nickel concentrations.
2. Color Development:
-
To an aliquot of each standard solution (and the unknown sample), add an oxidizing agent such as bromine water or potassium persulfate. This is followed by the addition of an ammoniacal solution to achieve the desired pH.
-
Add a 1% alcoholic solution of dimethylglyoxime. A red-brown to violet-red color will develop.[1]
-
Dilute the solutions to a known volume with distilled water.
3. Absorbance Measurement:
-
Allow the color to develop for a fixed period (e.g., 5-10 minutes).[1]
-
Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (approximately 445 nm) using a spectrophotometer.[1] Use a reagent blank to zero the instrument.
4. Calibration Curve and Concentration Determination:
-
Plot a graph of absorbance versus the concentration of the standard solutions. This should yield a linear calibration curve that follows Beer's Law.
-
Determine the concentration of nickel in the unknown sample by interpolating its absorbance on the calibration curve.
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the formation of the nickel dimethylglyoxime precipitate.
Gravimetric Analysis Workflow
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. quora.com [quora.com]
- 3. people.bu.edu [people.bu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. Dimethylglyoxime Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of ni dmg | DOCX [slideshare.net]
